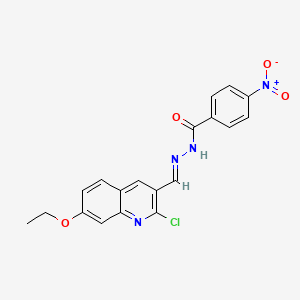
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide, also known as CQENH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazone derivative that has been synthesized and evaluated for its various properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
Corrosion Inhibition
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide and similar heterocyclic compounds based on the quinoline moiety have been researched for their potential as corrosion inhibitors. In a study focusing on the novel heterocyclic compounds derived from 8-hydroxyquinoline, it was found that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. The study utilized electrochemical techniques, Density Functional Theory (DFT), and Monte Carlo Simulations (MC) to evaluate the inhibition performance, which reached up to 96% effectiveness at optimal concentrations. The compounds were shown to form protective layers on the metal surface through adsorption, adhering to the Langmuir adsorption model (Rbaa et al., 2019).
Antimicrobial Activity
Quinazoline derivatives, which share structural similarities with (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide, have been synthesized and assessed for their antimicrobial properties. Novel quinazolinone derivatives were prepared and their antimicrobial activity was evaluated, showing significant potential against various bacterial strains. This highlights the versatility of quinoline-based compounds in medicinal chemistry and their possible applications in developing new antimicrobial agents (Habib et al., 2012).
Catalysis
Quinoline derivatives have also been explored in the context of catalysis, particularly in the reduction of nitroarenes to aminoarenes. A study demonstrated that various nitroarenes with substituents such as chloro, methyl, or methoxy groups could be efficiently reduced to their corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This research opens up pathways for utilizing (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide and similar compounds in catalytic reactions, especially in the synthesis of valuable organic compounds (Watanabe et al., 1984).
Antiviral and Anti-inflammatory Agents
Furthermore, quinoline and its derivatives have been investigated for their potential as antiviral and anti-inflammatory agents. The synthesis and biological evaluation of various quinoline derivatives have shown promising results in this area. For example, certain quinoline-8-yloxy compounds have demonstrated significant inhibition against bacterial and fungal growth, indicating their potential as antimicrobial and possibly anti-inflammatory agents (Ahmed et al., 2006).
特性
IUPAC Name |
N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-2-28-16-8-5-13-9-14(18(20)22-17(13)10-16)11-21-23-19(25)12-3-6-15(7-4-12)24(26)27/h3-11H,2H2,1H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKVIPAZUDEBV-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-nitrobenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2470015.png)

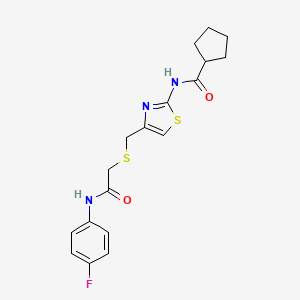
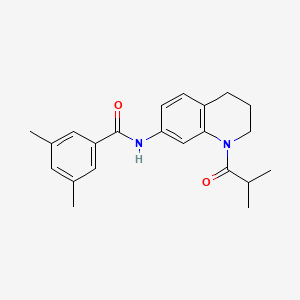

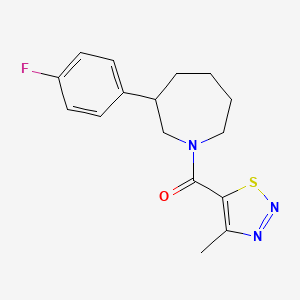
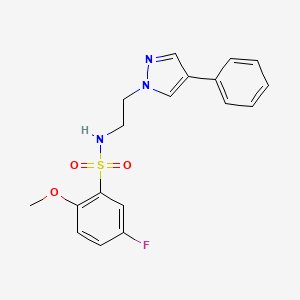
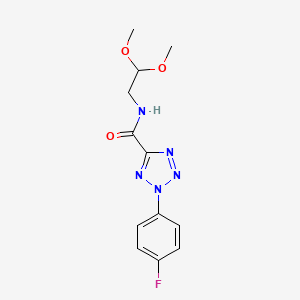

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)
